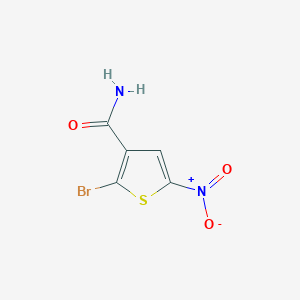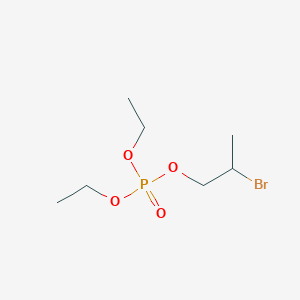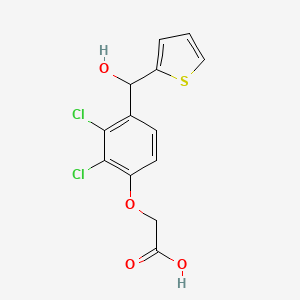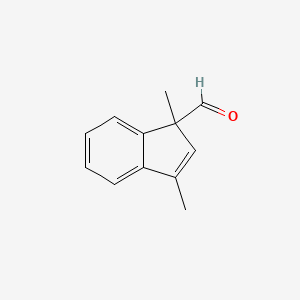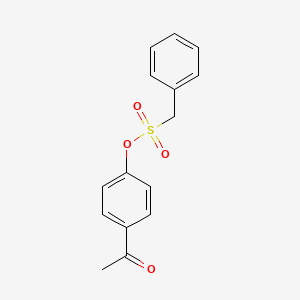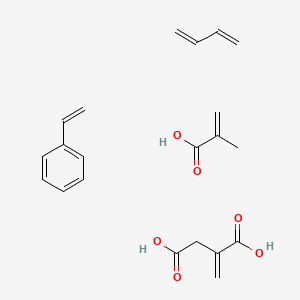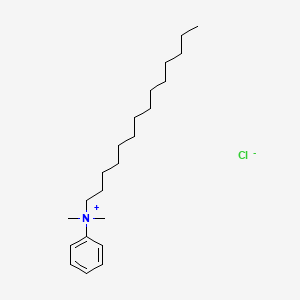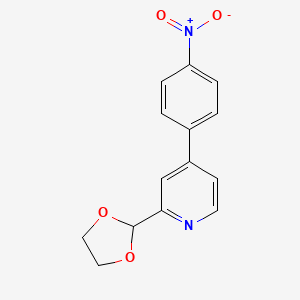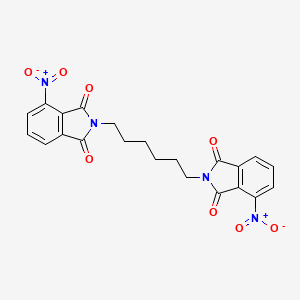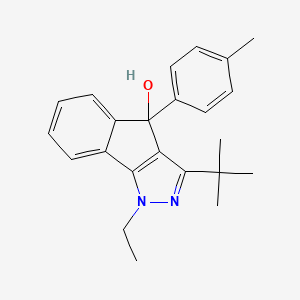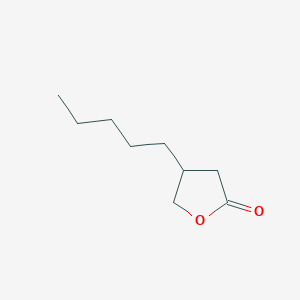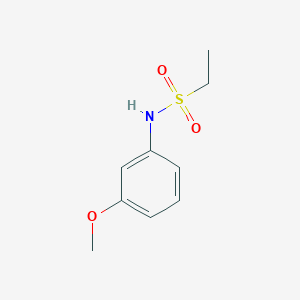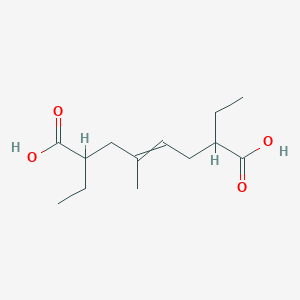
2,7-Diethyl-4-methyloct-4-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diethyl-4-methyloct-4-enedioic acid is an organic compound with the molecular formula C13H22O4. It consists of 22 hydrogen atoms, 13 carbon atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes both alkyl and alkenyl groups, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 2,7-Diethyl-4-methyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of enolate ions, where the enolate ion is treated with an alkyl halide under basic conditions to form the desired product . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2,7-Diethyl-4-methyloct-4-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often using reagents like halogens or alkyl halides.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,7-Diethyl-4-methyloct-4-enedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 2,7-Diethyl-4-methyloct-4-enedioic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2,7-Diethyl-4-methyloct-4-enedioic acid can be compared with other similar compounds, such as:
2,7-Dimethyl-4-methyloct-4-enedioic acid: This compound has a similar structure but with different alkyl groups, leading to variations in its chemical properties and reactivity.
2,7-Diethyl-4-methylhex-4-enedioic acid: This compound has a shorter carbon chain, which affects its physical and chemical properties.
Properties
CAS No. |
55005-88-4 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2,7-diethyl-4-methyloct-4-enedioic acid |
InChI |
InChI=1S/C13H22O4/c1-4-10(12(14)15)7-6-9(3)8-11(5-2)13(16)17/h6,10-11H,4-5,7-8H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
JNWAPUDZKJAHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C(C)CC(CC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


